3-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Positional Isomer Profiling

3-Chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS 312917-07-0) is the indispensable meta-chloro regioisomer for complete positional SAR panels. The parent scaffold is a validated T. brucei ODC inhibitor (Ki >0.1 mM), and the N-(benzothiazol-2-yl)benzamide pharmacophore shows binary activity outcomes—active vs. inactive—based solely on halogen position. This isomer avoids ortho steric congestion and para conjugation effects, serving as a critical comparator to the 2-chloro (CAS 313661-92-6) and 4-chloro (CAS 325987-42-6) analogs. Ideal for kinase profiling, antiparasitic screening, and IP-differentiated lead optimization.

Molecular Formula C16H13ClN2O2S
Molecular Weight 332.8
CAS No. 312917-07-0
Cat. No. B2794871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
CAS312917-07-0
Molecular FormulaC16H13ClN2O2S
Molecular Weight332.8
Structural Identifiers
SMILESCCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H13ClN2O2S/c1-2-21-12-7-4-8-13-14(12)18-16(22-13)19-15(20)10-5-3-6-11(17)9-10/h3-9H,2H2,1H3,(H,18,19,20)
InChIKeyZUDVCAGVOKOSBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS 312917-07-0): A Specialized Benzothiazole-Benzamide Research Tool with Defined Positional Isomer Chemistry


3-Chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS 312917-07-0) is a synthetic small molecule (C16H13ClN2O2S, MW 332.8) belonging to the N-(benzothiazol-2-yl)benzamide class. It features a 3-chloro substituent on the benzamide phenyl ring and a 4-ethoxy group on the benzothiazole scaffold, constituting a specific positional isomer among closely related chloro-ethoxy-benzothiazolyl-benzamide analogs . The parent scaffold, N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide, has been identified as an inhibitor of Trypanosoma brucei ornithine decarboxylase (ODC) with Ki and IC50 values both above 0.1 mM at pH 7.5 and 37°C, as documented in the BRENDA enzyme database [1]. This compound is commercially available at ≥95% purity from multiple research chemical suppliers, positioning it as a tractable starting point for medicinal chemistry optimization, kinase profiling, or antiparasitic screening campaigns .

Why 3-Chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide Cannot Be Casually Replaced by Positional Isomers or Heterocyclic Analogs


The N-(benzothiazol-2-yl)benzamide pharmacophore is exquisitely sensitive to both the position and electronic nature of substituents. In a systematic study of 19 N-1,3-benzothiazol-2-ylbenzamide derivatives by Corbo et al. (2016), translocation of a single chlorine atom from position 6 of the benzothiazole nucleus (series 1) to a fluorine atom at the same position (series 2) abolished antiproliferative activity in HepG2 cells, demonstrating that seemingly minor atomic substitutions produce binary activity outcomes [1]. Within the specific 4-ethoxy-benzothiazol-2-ylbenzamide sub-family, three regioisomers exist—3-chloro (meta, CAS 312917-07-0), 2-chloro (ortho, CAS 313661-92-6), and 4-chloro (para, CAS 325987-42-6)—each presenting distinct electronic distribution, steric profile, and hydrogen-bonding potential that precludes interchangeable use in SAR studies or biochemical assays . The 3-chloro (meta) position lacks the steric congestion of the ortho isomer and avoids the para isomer's extended conjugation effects, making it a critical comparator for probing substituent position-activity relationships in benzothiazole-amide drug discovery programs [2].

Quantitative Differentiation Evidence: 3-Chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide vs. Closest Analogs


Positional Isomer Differentiation: 3-Cl (Meta) vs. 2-Cl (Ortho) vs. 4-Cl (Para) Regioisomers in the 4-Ethoxy-Benzothiazolyl-Benzamide Series

The target compound is one of three chloro-positional isomers on the benzamide ring within the 4-ethoxy-1,3-benzothiazol-2-ylbenzamide sub-family. All three share the identical molecular formula (C16H13ClN2O2S, MW 332.8) but differ solely in chlorine position: 2-chloro (ortho, CAS 313661-92-6), 3-chloro (meta, CAS 312917-07-0), and 4-chloro (para, CAS 325987-42-6) . The meta-chloro position in 312917-07-0 places the electron-withdrawing chlorine substituent at a geometry that is neither sterically hindered (unlike the ortho isomer, where the chlorine sits adjacent to the amide linkage, potentially restricting rotation) nor in direct resonance conjugation with the amide carbonyl (unlike the para isomer), yielding a unique electronic and conformational profile for SAR investigations . In the broader N-1,3-benzothiazol-2-ylbenzamide class, Corbo et al. (2016) demonstrated that halogen identity and position critically determine antiproliferative phenotype: chloro-substituted series 1 compounds showed ≥70% growth inhibition in HepG2 cells at 10 µM, while the corresponding fluoro-substituted series 2 compounds were inactive, underscoring that even halogen-type substitution in this scaffold produces binary biological outcomes [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Positional Isomer Profiling

Ethoxy Position Isomer Distinction: 4-Ethoxy-Benzothiazole vs. 6-Ethoxy-Benzothiazole Scaffold Comparison

The target compound features a 4-ethoxy substituent on the benzothiazole ring, distinguishing it from the 6-ethoxy positional isomer 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide . The 4-ethoxy placement positions the alkoxy group at the ortho position relative to the endocyclic nitrogen of the thiazole ring and adjacent to the benzothiazole sulfur, creating a distinct hydrogen-bond acceptor environment and electronic distribution compared to the 6-ethoxy isomer where the alkoxy group is para to the thiazole nitrogen . In the Corbo et al. (2016) class-level study, substitution at position 6 of the benzothiazole ring (with Cl or F) was demonstrated to be a critical determinant of antiproliferative activity, with 6-Cl compounds (series 1) showing marked HepG2 inhibition while 6-F analogs were inactive, indicating that the benzothiazole substitution site is a pharmacophoric hotspot [1]. The 4-ethoxy substitution pattern in the target compound may offer a distinct target engagement profile or metabolic stability compared to 6-substituted analogs, although direct comparative data remain limited.

Scaffold Hopping Benzothiazole Substitution Chemical Biology Tool Selection

Enzyme Inhibition Baseline: Parent Scaffold N-(4-Ethoxy-1,3-benzothiazol-2-yl)benzamide as Trypanosoma brucei Ornithine Decarboxylase Inhibitor

The parent compound N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide, which lacks the 3-chloro substituent on the benzamide ring, has been experimentally characterized as an inhibitor of Trypanosoma brucei ornithine decarboxylase (ODC), the only validated molecular target for human African trypanosomiasis (HAT) treatment [1]. According to the BRENDA enzyme database, this parent compound exhibits a Ki value above 0.1 mM and an IC50 above 0.1 mM at pH 7.5 and 37°C, data derived from the high-throughput screening campaign reported by Smithson et al. (2010) in the Journal of Biological Chemistry, which screened 316,114 unique molecules and identified four novel ODC inhibitor families including benzothiazole-containing compounds [2]. The target compound 312917-07-0, with its additional 3-chloro substitution, represents a direct derivative of this validated ODC inhibitor scaffold; the electron-withdrawing chloro substituent at the meta position may modulate binding affinity, selectivity for the parasitic vs. host enzyme, or physicochemical properties relevant to blood-brain barrier penetration—all critical parameters for HAT drug development [3].

Neglected Tropical Disease Antiparasitic Drug Discovery Ornithine Decarboxylase Inhibition

Patent Landscape Differentiation: Benzothiazolyl-Benzamide Scaffold Coverage and the Unclaimed Meta-Chloro Niche

The benzothiazolyl-benzamide scaffold is the subject of multiple patent filings, including US20040266845A1 (Hoffmann-La Roche, 2004) which broadly claims benzothiazolyl derivatives as adenosine receptor ligands for CNS disorder treatment [1]. This patent explicitly encompasses compounds with chloro-substituted phenyl rings and alkoxy-substituted benzothiazole moieties, though the exemplified compounds predominantly feature 4-chloro-phenyl and 3,4-dimethoxy-phenyl substitutions rather than the specific 3-chloro/4-ethoxy combination [2]. Additional patents cover benzothiazole amides as TRPC3/6 inhibitors for gastric cancer (EPMC8028158) and as LRRK2 inhibitors for Parkinson's disease, demonstrating the scaffold's multi-target pharmacology [3]. The target compound's precise 3-chloro/4-ethoxy substitution pattern occupies a specific, less-explored region of the patent space, potentially offering freedom-to-operate advantages for organizations developing novel chemical entities around this scaffold.

Intellectual Property Analysis Adenosine Receptor Modulation Kinase Inhibition

Recommended Research and Industrial Application Scenarios for 3-Chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide (312917-07-0)


Positional Isomer SAR Panel for Benzothiazole-Amide Medicinal Chemistry Programs

Procure 312917-07-0 alongside its 2-chloro (CAS 313661-92-6) and 4-chloro (CAS 325987-42-6) regioisomers to construct a complete positional isomer panel for systematic SAR profiling. The Corbo et al. (2016) class-level data demonstrates that halogen position and identity in N-1,3-benzothiazol-2-ylbenzamides can produce binary (active vs. inactive) biological outcomes in cancer cell lines, making all three regioisomers essential for comprehensive pharmacophore mapping. The meta-chloro isomer provides a unique non-conjugating, electronically withdrawing substitution not achievable with the ortho or para variants [1].

Antiparasitic Lead Optimization Starting from a Validated T. brucei ODC Inhibitor Scaffold

The parent compound N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a validated inhibitor of T. brucei ornithine decarboxylase (Ki > 0.1 mM), identified through a 316,114-compound HTS campaign (Smithson et al., J. Biol. Chem. 2010). 312917-07-0, as the 3-chloro derivative of this parent scaffold, is a logical next-step compound for SAR exploration around this neglected tropical disease target. Assay conditions (pH 7.5, 37°C) are established, and ODC is genetically and pharmacologically validated for human African trypanosomiasis [2].

Adenosine Receptor or Kinase Inhibitor Screening with a Distinct Substitution Pattern

The benzothiazolyl-benzamide scaffold is claimed in patents covering adenosine receptor modulation (US20040266845A1, Hoffmann-La Roche) and kinase inhibition (LRRK2 for Parkinson's disease, TRPC3/6 for gastric cancer). 312917-07-0's specific 3-chloro/4-ethoxy substitution pattern occupies a less densely exemplified region of this IP space, making it a valuable screening compound for organizations seeking to develop novel chemical matter with freedom-to-operate advantages while leveraging the scaffold's established multi-target pharmacology [3].

Chemical Probe Development for CYP4Z1 or Cytochrome P450 Profiling

Related benzothiazole-benzamide compounds have been evaluated against CYP4Z1, a cytochrome P450 enzyme overexpressed in breast cancer and associated with poor prognosis. Published BindingDB entries for structurally related compounds show CYP4Z1 inhibition in the nanomolar range (IC50 90 nM) in HEK293T cell-based assays. 312917-07-0, with its distinct meta-chloro substitution, can serve as a comparator compound in CYP4Z1 inhibitor screening cascades or as a chemical probe for cytochrome P450 isoform selectivity profiling [4].

Quote Request

Request a Quote for 3-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.